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Compound of Interest

Compound Name: Org-12962 hydrochloride

Cat. No.: B1663714

For Immediate Release

This technical guide provides a comprehensive overview of Org-12962 hydrochloride, a
potent and selective 5-HT2C receptor agonist. The document is intended for researchers,
scientists, and professionals in the field of drug development, offering detailed information on
its physicochemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Detalils

Org-12962 hydrochloride is a pyridinylpiperazine derivative that has been investigated for its
potential as an anxiolytic agent. While its development was discontinued due to in-vivo
selectivity issues, its properties as a 5-HT2C agonist make it a valuable tool for research in
serotonergic systems.

Physicochemical Properties

Property Value Source

Molecular Formula C10H12CI2F3N3 [1]

Molecular Weight 302.12 g/mol [1112]
1-[6-chloro-5-

IUPAC Name (trifluoromethyl)-2-pyridinyl]- [1]

piperazine, monohydrochloride

CAS Number 210821-63-9 [1][2]
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Mechanism of Action and Receptor Affinity

Org-12962 acts as a selective agonist for the 5-HT2C receptor, a G protein-coupled receptor
(GPCR) primarily expressed in the central nervous system.[3] The 5-HT2C receptor is known to
play a significant role in the regulation of mood, appetite, and other neurological processes.
Activation of this receptor by an agonist like Org-12962 initiates a downstream signaling

cascade.

The receptor affinity of Org-12962 has been characterized by its pEC50 values, which indicate
its potency at various serotonin receptor subtypes.

Receptor Potency

Receptor Subtype pEC50
5-HT2C 7.01
5-HT2A 6.38
5-HT2B 6.28

Source: Tocris Bioscience

Signaling Pathway

The 5-HT2C receptor primarily couples to the Gg/11 family of G proteins.[4][5] Upon agonist
binding, a conformational change in the receptor activates the Gg/11 protein, leading to the
activation of phospholipase C (PLC).[4][5][6] PLC then catalyzes the hydrolysis of
phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol
trisphosphate (IP3) and diacylglycerol (DAG).[4][6][7] IP3 diffuses through the cytoplasm to
bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular
calcium (Ca2+).[7] DAG, in conjunction with the increased intracellular Ca2+, activates protein
kinase C (PKC).[6][7]
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Caption: 5-HT2C Receptor Signaling Cascade via Gqg/11 Protein.

Experimental Protocols

The characterization of a 5-HT2C agonist such as Org-12962 typically involves a series of in
vitro assays to determine its binding affinity, potency, and functional activity.

Radioligand Binding Assay

This assay is used to determine the affinity of Org-12962 for the 5-HT2C receptor.
o Objective: To determine the equilibrium dissociation constant (Ki) of Org-12962.
o Methodology:

o Membrane Preparation: Cell membranes expressing the human 5-HT2C receptor are
prepared.

o Competitive Binding: Membranes are incubated with a known radiolabeled antagonist
(e.g., [3H]mesulergine) and varying concentrations of Org-12962.

o Separation: Bound and free radioligand are separated by rapid filtration.

o Quantification: The amount of radioactivity bound to the filters is measured by liquid

scintillation counting.

o Data Analysis: The concentration of Org-12962 that inhibits 50% of the specific binding of
the radioligand (IC50) is calculated and converted to a Ki value using the Cheng-Prusoff
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equation.

Functional Assay: Inositol Phosphate (IP) Accumulation

This assay measures the functional potency of Org-12962 by quantifying the accumulation of a
downstream second messenger.

e Objective: To determine the EC50 of Org-12962 in stimulating IP production.
o Methodology:
o Cell Culture: Cells stably expressing the human 5-HT2C receptor are cultured.

o Labeling: Cells are incubated with [3H]myo-inositol to label the cellular phosphoinositide
pools.

o Stimulation: Cells are treated with varying concentrations of Org-12962 in the presence of
LiCl (to inhibit inositol monophosphatase).

o Extraction: The reaction is terminated, and inositol phosphates are extracted.

o Quantification: The amount of [3H]inositol phosphates is determined by ion-exchange
chromatography or other suitable methods.

o Data Analysis: A dose-response curve is generated to determine the EC50 value.
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General Workflow for In Vitro GPCR Agonist Characterization
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Caption: Workflow for characterizing a GPCR agonist in vitro.

Conclusion

Org-12962 hydrochloride remains a significant pharmacological tool for studying the 5-HT2C
receptor. Its well-defined physicochemical properties and clear mechanism of action, coupled
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with established experimental protocols for its characterization, provide a solid foundation for
further research into the role of the 5-HT2C receptor in health and disease. This guide serves
as a foundational resource for scientists and researchers dedicated to advancing the field of
neuropharmacology and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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